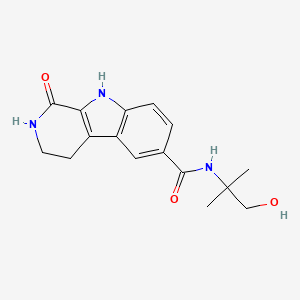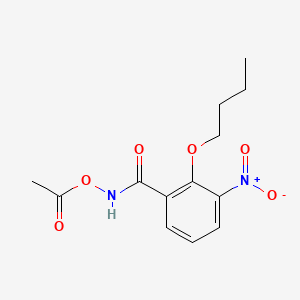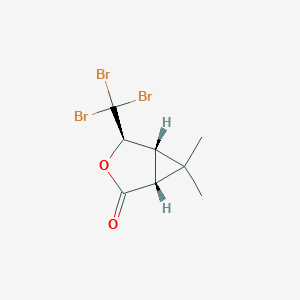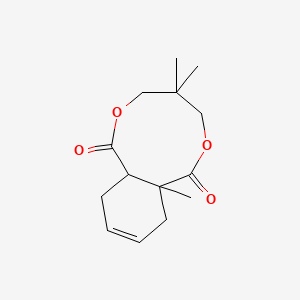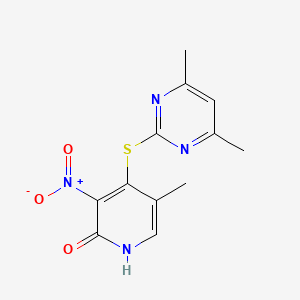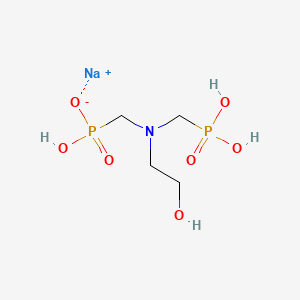
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate involves the reaction of 2-hydroxyethylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphonate derivatives.
Reduction: Reduction reactions can modify the bisphosphonate structure, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other chemical groups.
Scientific Research Applications
Sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a stabilizer for certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Medicine: Research explores its potential use in treating bone-related diseases due to its ability to bind to calcium and inhibit bone resorption.
Mechanism of Action
The mechanism of action of sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate involves its ability to bind to metal ions, particularly calcium. This binding inhibits the formation of calcium-based scales and can interfere with biological processes that rely on calcium ions. The compound’s molecular targets include enzymes and other proteins that interact with calcium, affecting pathways involved in bone resorption and other calcium-dependent processes .
Comparison with Similar Compounds
Sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate is unique compared to other bisphosphonates due to its specific structure and functional groups. Similar compounds include:
Sodium etidronate: Another bisphosphonate used in medical and industrial applications.
Sodium alendronate: Commonly used in the treatment of osteoporosis.
Sodium risedronate: Known for its high potency in inhibiting bone resorption.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
84215-53-2 |
|---|---|
Molecular Formula |
C4H12NNaO7P2 |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
sodium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 |
InChI Key |
TZMFSKGQNJCLEU-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



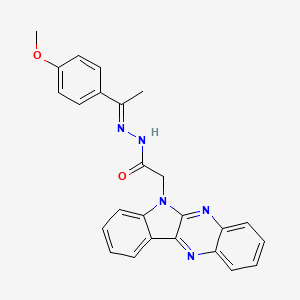
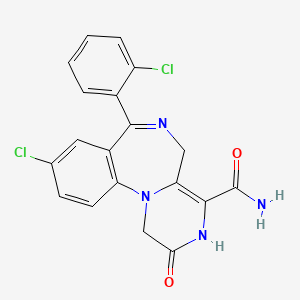
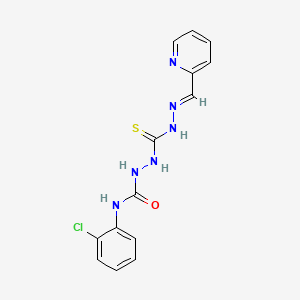
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
